Carboxyprimaquine

Vue d'ensemble

Description

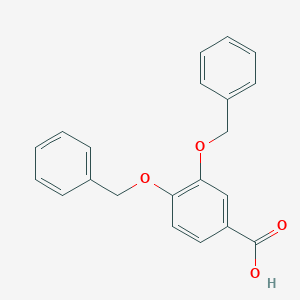

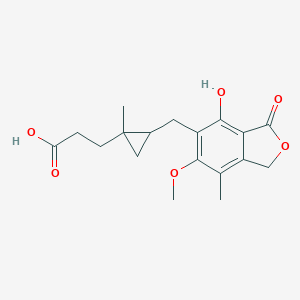

Carboxyprimaquine is intended for pharmaceutical applications . It is the major human plasma metabolite of Primaquine , an anti-malarial drug .

Synthesis Analysis

The enantiomers of Primaquine and Carboxyprimaquine were well separated using a Chiralcel OD column with a linear gradient of mobile phase consisting of acetonitrile (0.1% formic acid) and aqueous ammonium formate (20 mM; 0.1% formic acid) adjusted to pH 5.9 at a flow rate of 0.7 mL/min .Molecular Structure Analysis

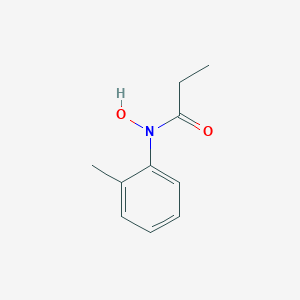

Carboxyprimaquine has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol . The enantiomers of Primaquine and Carboxyprimaquine have different pharmacological properties .Chemical Reactions Analysis

The enantiomers of Primaquine and Carboxyprimaquine were separated and quantified using LC-MSD-TOF . The method was successfully applied to study plasma pharmacokinetic profile of enantiomers of Primaquine and Carboxyprimaquine in mice administered with Primaquine in racemic form .Physical And Chemical Properties Analysis

Carboxyprimaquine has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol . The calibration curves were linear with all correlation coefficients being >0.999 .Applications De Recherche Scientifique

Malaria Treatment and Prophylaxis

Carboxyprimaquine is a metabolite of primaquine, an antimalarial medication. It plays a crucial role in the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale. It’s also used as a gametocytocide in Plasmodium falciparum malaria and for malaria chemoprophylaxis .

Pharmacokinetic Studies

The compound is used in pharmacokinetic studies to understand its behavior within the body, particularly how it’s absorbed, distributed, metabolized, and excreted. Such studies help in optimizing dosing regimens and improving therapeutic efficacy .

Enantiospecific Analysis

Carboxyprimaquine’s enantiomers have different pharmacological properties. Research involving enantiospecific quantification of primaquine and carboxyprimaquine can support clinical pharmacometric assessments, crucial for personalized medicine .

Drug-Drug Interaction Studies

Understanding how carboxyprimaquine interacts with other drugs is vital for patient safety. Studies on drug-drug interactions involving this compound can inform guidelines for co-administration with other medications .

Analytical Method Development

Developing sensitive and accurate methods for the quantification of carboxyprimaquine in biological samples is essential for clinical and research purposes. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for this purpose .

Population Pharmacokinetics

Research on population pharmacokinetics of primaquine and carboxyprimaquine examines factors influencing pharmacokinetic variability among different populations. This is important for tailoring treatments to specific demographic groups .

Mécanisme D'action

Target of Action

It is known that primaquine, the parent compound of cpq, acts against the dormant liver-stage malaria parasites (ie, hypnozoites) of Plasmodium vivax and Plasmodium ovale .

Mode of Action

CPQ is believed to be pharmacologically inactive and non-toxic . The mode of action for Primaquine, from which CPQ is derived, is thought to be mediated by the formation of reactive oxygen species through redox cycling of hydroxylated metabolites, leading to toxicity to the parasite .

Biochemical Pathways

CPQ is generated via the monoamine oxidase A (MAO-A)-mediated pathway . Primaquine is metabolized in humans via three pathways . The first involves direct conjugation of Primaquine, the second involves hydroxylation at different positions on the quinoline ring with subsequent conjugation of the hydroxylated metabolites, and the third involves the oxidative deamination of Primaquine resulting in the formation of CPQ .

Pharmacokinetics

The pharmacokinetics of CPQ have been studied in the context of Primaquine metabolism. It has been found that CPQ is the most abundant metabolite formed and is found in plasma and all tissues . The volume of distribution of Primaquine was decreased when co-administered with other antimalarial drugs, and these interactions were enantiospecific with a relatively higher effect on (+)-S-primaquine than on (-)-R-primaquine . No drug-drug interaction effects were seen on the pharmacokinetics of CPQ .

Result of Action

As a metabolite of Primaquine, CPQ is believed to be pharmacologically inactive and non-toxic Its parent compound, primaquine, has significant activity against the parasites .

Action Environment

The action of CPQ, as a metabolite of Primaquine, can be influenced by various factors. For instance, the metabolism of Primaquine to CPQ can be affected by the presence of other antimalarial drugs . Additionally, genetic deficiencies in glucose 6-phosphate dehydrogenase (G6PD) can limit the clinical utility of Primaquine due to toxicity .

Orientations Futures

Young children have lower Primaquine and Carboxyprimaquine exposures and lower levels of methemoglobinemia than adults. Young children may need higher weight-adjusted Primaquine doses than adults . A better mechanistic understanding of Primaquine metabolism is required for assessment of its efficacy and haematological toxicity in humans .

Propriétés

IUPAC Name |

4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMKJIXTIWKABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891676 | |

| Record name | 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid | |

CAS RN |

77229-68-6 | |

| Record name | 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOXYPRIMAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)

![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)